

Application Note: Synthesis and Methodological Profiling of 6-Fluoropyridine-2-carbohydrazide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 6-Fluoropyridine-2-carbohydrazide

CAS No.: 701-41-7

Cat. No.: B1268218

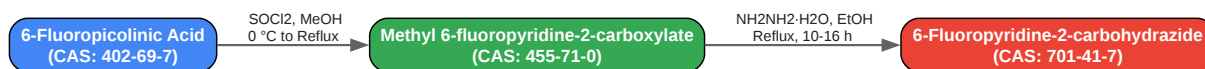
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Introduction and Strategic Rationale

6-Fluoropyridine-2-carbohydrazide (CAS: 701-41-7) is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry, coordination chemistry, and the development of novel agrochemicals[1]. Pyridine-2-carbohydrazide derivatives (picolinohydrazides) are privileged structures known for their diverse biological activities, functioning as potent enzyme inhibitors and broad-spectrum antifungal agents[2].

The synthesis of **6-fluoropyridine-2-carbohydrazide** from its parent carboxylic acid requires a two-step sequence: esterification followed by hydrazinolysis. Direct amidation of the carboxylic acid with hydrazine is thermodynamically unfavorable and often results in stable, unreactive hydrazine salts. By first converting the acid to a methyl ester, the carbonyl carbon becomes highly susceptible to nucleophilic acyl substitution by hydrazine, driven by the α -effect of the adjacent nitrogen atoms[3][4].

Reaction Pathway Visualization



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Synthetic pathway for **6-Fluoropyridine-2-carbohydrazide** from 6-fluoropicolinic acid.

Physicochemical Data Summary

The following table summarizes the key quantitative data and properties of the intermediates and the final target molecule to aid in analytical verification[1][5].

Compound Name	CAS Number	Molecular Formula	Molecular Weight	Physical State	GHS Hazard Profile
6-Fluoropicolinic acid	402-69-7	C ₆ H ₄ FNO ₂	141.10 g/mol	Solid	Irritant (Skin/Eye)
Methyl 6-fluoropyridine-2-carboxylate	455-71-0	C ₇ H ₆ FNO ₂	155.13 g/mol	Liquid/Low-melting solid	Irritant (Skin/Eye)
6-Fluoropyridine-2-carbohydrazide	701-41-7	C ₆ H ₆ FN ₃ O	155.13 g/mol	Crystalline Solid	Harmful if swallowed, Irritant[5]

Step-by-Step Experimental Protocols

Safety and Handling

Caution: Pyridine carbohydrazides and their precursors are classified as harmful if swallowed (H302) and cause serious eye (H319) and skin irritation (H315)[5]. Thionyl chloride is highly corrosive and reacts violently with water to release HCl and SO₂ gases. All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Step 1: Synthesis of Methyl 6-fluoropyridine-2-carboxylate

Mechanistic Insight: Thionyl chloride (SOCl₂) reacts with methanol to generate HCl and methyl chlorosulfite, or directly with the carboxylic acid to form an acyl chloride in situ. This highly electrophilic intermediate is rapidly trapped by methanol, achieving near-quantitative esterification while avoiding the equilibrium limitations of standard Fischer esterification[6].

Protocol:

- Equip a 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl_2).
- Suspend 6-fluoropicolinic acid (10.0 g, 70.8 mmol) in anhydrous methanol (100 mL) and cool the mixture to 0 °C using an ice-water bath.
- Slowly add thionyl chloride (10.3 mL, 141.6 mmol, 2.0 equiv.) dropwise over 30 minutes.
Note: The reaction is exothermic and evolves copious amounts of gas.
- Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- Heat the mixture to reflux (approx. 65 °C) for 4–6 hours. Reaction progress can be monitored via TLC (Hexanes/EtOAc, 3:1).
- Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
- Dissolve the crude residue in ethyl acetate (150 mL) and carefully wash with saturated aqueous NaHCO_3 (2 × 50 mL) until the aqueous layer is slightly basic.
- Wash the organic layer with brine (50 mL), dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to afford the methyl ester as a crude product, which is generally pure enough for the next step.

Step 2: Hydrazinolysis to 6-Fluoropyridine-2-carbohydrazide

Mechanistic Insight: The methyl ester undergoes a nucleophilic acyl substitution. Hydrazine hydrate is an exceptionally strong nucleophile. Ethanol is chosen as the solvent because it dissolves both the starting ester and the hydrazine, but the resulting carbohydrazide product typically exhibits lower solubility in cold ethanol, driving the reaction forward and allowing for facile purification by precipitation^{[3][7]}.

Protocol:

- In a 250 mL round-bottom flask, dissolve the crude methyl 6-fluoropyridine-2-carboxylate (approx. 10.5 g, 67.7 mmol) in absolute ethanol (100 mL).
- Add hydrazine hydrate (80% or 98% aqueous solution, 16.5 mL, ~5.0 equiv.) in one portion at room temperature[4].
- Attach a reflux condenser and heat the reaction mixture to gentle reflux (80 °C) for 10–16 hours[3][7].
- Monitor the disappearance of the ester via TLC or LC-MS.
- Once the reaction is complete, reduce the solvent volume by approximately 50% under reduced pressure.
- Allow the concentrated solution to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize precipitation[7].
- Collect the resulting white to off-white crystalline solid by vacuum filtration.
- Wash the filter cake with ice-cold ethanol (2 × 15 mL) followed by cold diethyl ether (20 mL) to remove any unreacted hydrazine and trace impurities.
- Dry the product thoroughly under high vacuum to afford pure **6-fluoropyridine-2-carbohydrazide**.

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- To cite this document: BenchChem. [Application Note: Synthesis and Methodological Profiling of 6-Fluoropyridine-2-carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1268218/docs#application-note-synthesis-and-methodological-profiling-of-6-fluoropyridine-2-carbohydrazide>]

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